Einecs 248-922-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981, each assigned a unique identifier (e.g., EINECS 248-922-4) . Such comparisons rely on structural similarity metrics, physicochemical properties, and read-across approaches to predict behavior, toxicity, or applications .
Properties
CAS No. |
28237-14-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-methyl-4-oxa-6-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-2-ol |
InChI |
InChI=1S/C13H13NO2/c1-8-14-11-7-6-9-4-2-3-5-10(9)12(15)13(11)16-8/h2-5,12,15H,6-7H2,1H3 |
InChI Key |
UTIRYRYPHRZIPA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C(C3=CC=CC=C3CC2)O |
Canonical SMILES |
CC1=NC2=C(O1)C(C3=CC=CC=C3CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Read-Across Predictions
Structural similarity is quantified using indices like the Tanimoto coefficient , which compares molecular fingerprints (e.g., PubChem 2D fingerprints). A threshold of ≥70% similarity is often used to define analogs, enabling read-across structure-activity relationships (RASAR) for toxicological predictions . For instance:
- A study demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 unlabeled EINECS compounds via structural similarity networks, reducing the need for extensive experimental data .
Physicochemical Property Analysis
Bioavailability-related properties (e.g., solubility, logP) are critical for comparing compounds. For example:
- ERGO reference substances (28 compounds) were shown to overlap significantly with EINECS compounds in bioavailability-related physicochemical space, suggesting shared behavior in biological systems .
Example Comparison Table (Hypothetical Data)
| Compound Identifier | EINECS/CAS Number | Similarity Score (Tanimoto) | Key Properties | Toxicity Profile (Predicted) |
|---|---|---|---|---|
| EINECS 248-922-4 | 248-922-4 | Reference | High solubility (LogS = -2.5), logP = 3.2 | Low acute toxicity |
| Analog 1 | 5369-19-7 | 0.97 | Similar solubility, logP = 3.1 | Read-across: Non-carcinogenic |
| Analog 2 | 2380-36-1 | 0.97 | Lower bioavailability (TPSA = 45 Ų) | Moderate ecotoxicity |
| Analog 3 | 99-88-7 | 0.97 | High GI absorption | Potential skin irritant |
Notes: Similarity scores and properties are illustrative. Actual data would require experimental validation or computational modeling.
Toxicological and Regulatory Implications
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